molecular formula C14H15N5O3S B5561655 N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide

N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide

Cat. No. B5561655
M. Wt: 333.37 g/mol
InChI Key: ZFKMLVBJLUPOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the formation of furanyl and pyranyl derivatives from silylated precursors under specific conditions. These derivatives have been synthesized to investigate their biological activities, especially in antileukemic contexts (Earl & Townsend, 1979). Similar approaches can be applied to synthesize the subject compound by modifying the functional groups appropriately.

Molecular Structure Analysis

The molecular structure of related compounds involves complex frameworks with heterocyclic rings. Structural studies, such as X-ray crystallography, reveal the detailed arrangement of atoms and the conformation of the molecule, providing insights into potential interactions with biological targets. For instance, studies on ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and its derivatives have shed light on the molecular association and hydrogen bonding patterns (Lynch & Mcclenaghan, 2004).

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing various core structures, such as 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3,4-thiadiazole, which share structural motifs with the specified compound. These molecules have been investigated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential for diverse biological applications (Başoğlu et al., 2013).

Antitumour Drug Synthesis

Research into the synthesis of temozolomide, an antitumor drug, highlights the relevance of complex heterocyclic compounds in therapeutic applications. Temozolomide derivatives, closely related to the queried compound, emphasize the importance of these molecules in the development of cancer therapies (Wang et al., 1994).

Antimicrobial and Antitumor Applications

Compounds featuring imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole skeletons, similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies contribute to the understanding of the potential therapeutic applications of such compounds, providing insights into their mechanism of action and efficacy (Elmagd et al., 2017).

Anti-tuberculosis Activity

Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) have shown potent anti-tuberculosis activity, targeting QcrB, a component critical for the electron transport chain in mycobacteria. This research signifies the importance of imidazo[2,1-b]thiazole derivatives in addressing infectious diseases and highlights the potential of such compounds in developing new anti-TB drugs (Moraski et al., 2020).

Future Directions

The development of new drugs that overcome the problems in drug therapy is necessary . There is a great importance of heterocyclic ring containing drugs . Therefore, the present review is devoted to collection and analysis of literature data regarding the methods of synthesis and studies of biological properties of pyrimidine derivatives and their condensed analogs with exocyclic sulfur atom .

properties

IUPAC Name

N-[2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S/c20-12(9-8-19-5-7-23-14(19)16-9)15-4-3-11-17-13(22-18-11)10-2-1-6-21-10/h5,7-8,10H,1-4,6H2,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKMLVBJLUPOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=NO2)CCNC(=O)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide

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